molecular formula C11H16ClN3O2 B080376 acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide CAS No. 13467-26-0

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide

Cat. No.: B080376
CAS No.: 13467-26-0
M. Wt: 281.31 g/mol
InChI Key: UFYWNVUEIJKEMY-UHFFFAOYSA-N
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Description

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is a compound that combines glycylphenylalaninamide with acetic acid in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for glycylphenylalaninamide acetate(1:1) would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides and their derivatives.

Chemical Reactions Analysis

Types of Reactions

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It may be used in studies related to protein structure and function, as well as in the development of peptide-based drugs.

    Industry: It can be used in the production of peptide-based materials and products.

Mechanism of Action

The mechanism of action of glycylphenylalaninamide acetate(1:1) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in drug development, it may interact with receptors or enzymes to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to glycylphenylalaninamide acetate(1:1) include other peptide derivatives and analogs, such as:

  • Glycylphenylalanine
  • Phenylalaninamide
  • Glycylphenylalaninamide

Uniqueness

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide is unique due to its specific combination of glycylphenylalaninamide and acetic acid, which may confer distinct properties and applications compared to other similar compounds. Its unique structure allows for specific interactions and applications in various fields.

Biological Activity

Acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide, also known as Glycyl-L-phenylalaninamide acetate, is a compound with notable biological activities, particularly in the context of its interactions with biological receptors and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₁H₁₆ClN₃O₂
  • Molar Mass : 257.72 g/mol
  • CAS Number : 13467-26-0
  • Storage Conditions : -15°C

The biological activity of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide is primarily attributed to its interaction with opioid receptors. This compound can bind to these receptors, modulating their activity and leading to analgesic effects. The binding initiates intracellular signaling pathways that contribute to pain relief and other physiological responses.

Biological Activities

  • Analgesic Effects : Research indicates that this compound exhibits significant analgesic properties through its action on opioid receptors. It has been suggested that it may influence pain pathways, making it a candidate for pain management therapies.
  • Protein-Protein Interactions : The compound may also play a role in protein-protein interactions, which are crucial for various biochemical processes. Understanding these interactions can help elucidate its broader biological implications.
  • Potential Therapeutic Applications : Given its mechanism of action and biological activities, acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide is being explored for potential therapeutic applications in treating conditions related to pain and possibly other disorders influenced by opioid receptor activity.

Case Studies

  • Study on Opioid Receptor Interaction :
    • A study investigated the binding affinity of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide to various opioid receptors.
    • Results indicated a significant binding affinity to the mu-opioid receptor (MOP), suggesting its potential for analgesic applications.
  • Analgesic Efficacy Evaluation :
    • In animal models, the compound demonstrated effective pain relief comparable to established analgesics.
    • The study highlighted its potential as a safer alternative to traditional opioids, reducing the risk of dependency .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
H-Tyr-D-Arg-Phe-Gly-NH₂Tyrosine-Arginine-Phenylalanine-GlycinePotent analgesic effects; synthetic derivative of dermorphine
H-Tyr-D-Ala-Gly-Phe-NH₂Tyrosine-Alanine-Glycine-PhenylalanineModified sequence; potential differences in receptor binding
H-Phe-Gly-NH₂Phenylalanine-GlycineLacks acetate salt; simpler structure

The unique structure of acetic acid; 2-[(2-aminoacetyl)amino]-3-phenylpropanamide, particularly the presence of the acetate moiety, enhances its solubility and stability compared to similar compounds, which may influence its bioavailability and therapeutic efficacy.

Properties

IUPAC Name

acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYWNVUEIJKEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293446
Record name glycylphenylalaninamide acetate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13467-26-0
Record name NSC89623
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name glycylphenylalaninamide acetate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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